molecular formula C15H23NO3 B1397773 Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate CAS No. 873924-07-3

Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate

Cat. No. B1397773
Key on ui cas rn: 873924-07-3
M. Wt: 265.35 g/mol
InChI Key: QAHLORULIOPMFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08507681B2

Procedure details

Methyl vinyl ketone (146 mL) was added to a solution of tert-butyl 4-formylpiperidine-1-carboxylate (375 g) in tetrahydrofuran (18 L). The reaction mixture was cooled to −5° C. and a solution of potassium hydroxide in ethanol (3N, 0.243 L) was added dropwise over 10 minutes. The reaction mixture was allowed to warm to room temperature and stirred for 16 hours. Cyclohexane (10 L) was added and the solution was washed with saturated sodium chloride (3×10 L). The organic layer was concentrated to an oil. This oil was dissolved in 2 L of 80:20 cyclohexane/ethyl acetate and filtered through Celite® to remove insoluble material. The filtrate was purified via flash column chromatography (70:30 hexane/ethyl acetate) to afford the product as an oil. The oil was triturated in hexanes to afford the desired product as a white solid (131 g, 28%).
Quantity
146 mL
Type
reactant
Reaction Step One
Quantity
375 g
Type
reactant
Reaction Step One
Quantity
18 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.243 L
Type
solvent
Reaction Step Two
Quantity
10 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]([CH3:5])=[O:4])=[CH2:2].[CH:6]([CH:8]1[CH2:13][CH2:12][N:11]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:10][CH2:9]1)=O.[OH-].[K+].C1CCCCC1>O1CCCC1.C(O)C>[O:4]=[C:3]1[CH2:5][CH2:6][C:8]2([CH2:13][CH2:12][N:11]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:10][CH2:9]2)[CH:2]=[CH:1]1 |f:2.3|

Inputs

Step One
Name
Quantity
146 mL
Type
reactant
Smiles
C(=C)C(=O)C
Name
Quantity
375 g
Type
reactant
Smiles
C(=O)C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
18 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0.243 L
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
10 L
Type
reactant
Smiles
C1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
WASH
Type
WASH
Details
the solution was washed with saturated sodium chloride (3×10 L)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated to an oil
DISSOLUTION
Type
DISSOLUTION
Details
This oil was dissolved in 2 L of 80:20 cyclohexane/ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered through Celite®
CUSTOM
Type
CUSTOM
Details
to remove insoluble material
CUSTOM
Type
CUSTOM
Details
The filtrate was purified via flash column chromatography (70:30 hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
O=C1C=CC2(CCN(CC2)C(=O)OC(C)(C)C)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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